6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine
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Overview
Description
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyridine ring substituted with a methyl group and an oxetane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 6-methyl-3-pyridinol with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
6-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the methyl group.
6-(Oxetan-3-yl)pyridin-3-amine: Similar structure but with a different substitution pattern.
Uniqueness
6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a methyl group and an oxetane ring, which can influence its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-8(10)9(11-6)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |
InChI Key |
NYXUCDCRAPKTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OC2COC2 |
Origin of Product |
United States |
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